Cas no 124432-71-9 (5-fluoro-6-methoxy-3-Pyridinol)

5-Fluoro-6-methoxy-3-Pyridinol is a fluorinated pyridine derivative with a methoxy substituent, offering unique reactivity and structural properties for synthetic applications. Its electron-withdrawing fluorine and electron-donating methoxy group create a balanced electronic profile, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The compound’s stability under various reaction conditions enhances its utility in cross-coupling, nucleophilic substitution, and other functionalization processes. Its precise substitution pattern allows for selective modifications, facilitating the development of targeted bioactive molecules. Suitable for research and industrial-scale applications, this compound is valued for its consistent purity and reliability in complex synthetic pathways.
5-fluoro-6-methoxy-3-Pyridinol structure
124432-71-9 structure
Product Name:5-fluoro-6-methoxy-3-Pyridinol
CAS No:124432-71-9
MF:C6H6FNO2
MW:143.115745067596
CID:103752
PubChem ID:14837012
Update Time:2025-05-19

5-fluoro-6-methoxy-3-Pyridinol Chemical and Physical Properties

Names and Identifiers

    • 5-fluoro-6-methoxy-3-Pyridinol
    • 3-Pyridinol,5-fluoro-6-methoxy-
    • 3-Pyridinol,5-fluoro-6-methoxy-(9CI)
    • 5-fluoro-6-methoxypyridin-3-ol
    • 124432-71-9
    • SY345633
    • A1-62029
    • PZHUZYCVIVBGQG-UHFFFAOYSA-N
    • MFCD13190370
    • 3-Fluoro-2-methoxy-5-pyridinol
    • SCHEMBL851514
    • AB70291
    • DB-271845
    • 3-PYRIDINOL, 5-FLUORO-6-METHOXY-
    • Inchi: 1S/C6H6FNO2/c1-10-6-5(7)2-4(9)3-8-6/h2-3,9H,1H3
    • InChI Key: PZHUZYCVIVBGQG-UHFFFAOYSA-N
    • SMILES: FC1=CC(=CN=C1OC)O

Computed Properties

  • Exact Mass: 143.03828
  • Monoisotopic Mass: 143.03825660g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 112
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 42.4Ų

Experimental Properties

  • PSA: 42.35

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Additional information on 5-fluoro-6-methoxy-3-Pyridinol

Comprehensive Overview of 5-Fluoro-6-Methoxy-3-Pyridinol (CAS No. 124432-71-9): Properties, Applications, and Industry Insights

5-Fluoro-6-methoxy-3-pyridinol (CAS No. 124432-71-9) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. This fluorinated pyridine derivative combines a methoxy group at the 6-position and a hydroxyl group at the 3-position, creating a versatile scaffold for molecular modifications. The presence of fluorine substitution enhances its electronic properties, making it valuable for drug discovery and material science applications.

Recent studies highlight the growing demand for fluorinated pyridines in medicinal chemistry, particularly in the development of kinase inhibitors and CNS-targeting therapeutics. The 5-fluoro-6-methoxy substitution pattern offers improved metabolic stability compared to non-fluorinated analogs, addressing a key challenge in modern drug design. Researchers are actively exploring its potential as a building block for next-generation pharmaceuticals, with particular interest in its role in creating selective enzyme modulators.

From a synthetic chemistry perspective, CAS 124432-71-9 presents interesting challenges and opportunities. The compound's regioselective functionalization allows for precise modifications at multiple reactive sites, enabling the creation of diverse derivative libraries. Advanced techniques like continuous flow chemistry and catalytic fluorination methods have been applied to improve its production efficiency, reflecting the pharmaceutical industry's shift toward sustainable manufacturing processes.

The agrochemical sector has shown increasing interest in 5-fluoro-6-methoxy-3-pyridinol derivatives as potential precursors for novel crop protection agents. The fluorine atom's electronegativity and the methoxy group's steric influence combine to create compounds with favorable pesticidal activity and environmental persistence profiles. These characteristics align with current agricultural needs for targeted pest control with reduced ecological impact.

Analytical characterization of 124432-71-9 typically involves advanced techniques such as NMR spectroscopy (particularly 19F NMR), high-resolution mass spectrometry, and X-ray crystallography. These methods confirm the compound's purity and structural integrity, which are critical for research applications. Recent advancements in analytical method development have improved detection limits for trace impurities, ensuring higher quality standards for this intermediate.

In material science, the electron-withdrawing nature of the fluorine substituent in 5-fluoro-6-methoxy-3-pyridinol makes it attractive for designing organic semiconductors and photoactive materials. Researchers are investigating its incorporation into π-conjugated systems for organic electronics, where its ability to modulate electron density distribution can enhance charge transport properties. This application aligns with the growing demand for flexible electronic components in wearable technology and IoT devices.

The compound's stability under various conditions has been extensively studied, with particular focus on its pH-dependent behavior and thermal degradation pathways. Understanding these properties is essential for formulating stable drug products or agrochemical formulations. Recent computational chemistry approaches have enabled more accurate predictions of its physicochemical properties, reducing development timelines for derivative compounds.

Supply chain considerations for CAS 124432-71-9 reflect broader trends in fine chemical manufacturing. There's increasing emphasis on green chemistry principles in its synthesis, including atom economy and reduced solvent waste. Several manufacturers now offer the compound with certificates of analysis documenting compliance with ICH guidelines for impurities, responding to the pharmaceutical industry's quality requirements.

Future research directions for 5-fluoro-6-methoxy-3-pyridinol include exploration of its biocatalytic transformations and applications in click chemistry reactions. The compound's versatility positions it as a valuable tool in combinatorial chemistry and fragment-based drug discovery. Additionally, its potential as a ligand in transition metal catalysis is being investigated, which could lead to novel synthetic methodologies.

From a regulatory perspective, proper handling and documentation of 124432-71-9 follows standard laboratory safety protocols. While not classified as hazardous under current systems, researchers should employ appropriate engineering controls when working with this compound, especially during scale-up operations. The growing importance of quality by design (QbD) approaches in chemical development further emphasizes the need for comprehensive characterization of this intermediate.

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